molecular formula C10H11ClN2O3 B1299183 4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid CAS No. 4121-54-4

4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid

Cat. No. B1299183
CAS RN: 4121-54-4
M. Wt: 242.66 g/mol
InChI Key: QOIFZZMLDLYEBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid” is a chemical compound with the molecular formula C10H11ClN2O3 and a molecular weight of 242.66 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid” is represented by the formula C10H11ClN2O3 . The structure includes a chloropyridinyl group attached to a carbamoyl group, which is further attached to a butyric acid group .


Physical And Chemical Properties Analysis

“4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid” has a molecular weight of 242.66 . Other physical and chemical properties are not specified in the retrieved papers.

Scientific Research Applications

Anti-Fibrosis Activity

4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid: derivatives have been studied for their potential anti-fibrotic activities. These compounds have been designed and synthesized to target fibrosis, which is a pathological condition characterized by excessive tissue scarring. In particular, pyrimidine derivatives, which share a similar pyridinyl structure, have shown promising results in inhibiting the expression of collagen and hydroxyproline in cell culture mediums, indicating their potential as novel anti-fibrotic drugs .

Medicinal Chemistry

The compound’s structure is conducive to forming the basis of novel heterocyclic compounds with potential biological activities. It can be employed in the design of privileged structures in medicinal chemistry, contributing to the development of new therapeutic agents with diverse pharmacological activities .

Synthesis of Heterocyclic Compounds

The pyridinyl moiety of 4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid is a key component in the synthesis of heterocyclic compounds. These compounds are crucial in the development of drugs with antimicrobial, antiviral, antitumor, and other pharmaceutical activities .

Pharmacological Research

This compound can be used as an intermediate in pharmacological research to create a variety of derivatives that can be tested for a wide range of activities, including antimicrobial and antiviral properties. The ability to modify the compound provides a versatile tool for drug discovery and development .

Chemical Biology

In chemical biology, the compound can be utilized to study the interaction between chemical compounds and biological systems. Its structure allows for modifications that can help in understanding the molecular basis of diseases and in the discovery of new biological pathways .

Drug Discovery

As a building block in drug discovery, 4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid can be used to synthesize a wide array of compounds with potential therapeutic effects. Its role in the synthesis of pyrimidine derivatives, which are known for their diverse biological activities, makes it a valuable asset in the search for new drugs .

Collagen Prolyl 4-Hydroxylases Inhibition

The compound has been associated with the inhibition of collagen prolyl 4-hydroxylases, enzymes involved in the synthesis of collagen. Inhibiting these enzymes can be beneficial in treating conditions related to excessive collagen production, such as fibrosis .

Biomarker Development

Finally, derivatives of 4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid could be explored as potential biomarkers for certain diseases. By tracking the presence or levels of these compounds in biological samples, researchers can gain insights into disease progression or response to treatment .

Safety and Hazards

The safety and hazards associated with “4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid” are not detailed in the retrieved papers. It is recommended to handle this compound with appropriate safety measures, as it is intended for research use only .

properties

IUPAC Name

5-[(5-chloropyridin-2-yl)amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c11-7-4-5-8(12-6-7)13-9(14)2-1-3-10(15)16/h4-6H,1-3H2,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIFZZMLDLYEBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356987
Record name 4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid

CAS RN

4121-54-4
Record name 4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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